Stereochemical Stability: Cis Configuration Favored in Methyl-Substituted Derivatives
The cis configuration of the hydroxyl substituents becomes more stable relative to the trans configuration upon introduction of a methyl group at the 2-position [1]. This was determined through 13C NMR spectroscopy and chemical equilibration studies [1].
| Evidence Dimension | Relative Stereochemical Stability |
|---|---|
| Target Compound Data | Cis configuration becomes more stable after methyl substitution. |
| Comparator Or Baseline | Parent compound (unsubstituted) where trans is slightly more stable. |
| Quantified Difference | Qualitative shift in stability preference from trans to cis. |
| Conditions | 13C NMR spectral data and chemical equilibration of methyl-substituted derivatives. |
Why This Matters
This indicates that cis-1,4-dioxane-2,3-diol is a key scaffold for designing more stable stereochemically defined analogs, which is crucial for developing robust chiral ligands and drug candidates.
- [1] Äyräs, P. (1978). On the stereochemistry of 1,4-diheterocyclanes. IV—carbon-13 NMR spectra and structural properties of 1,4-dioxane-2,3-diols and their methyl-substituted derivatives. Organic Magnetic Resonance, 11(3), 152-156. View Source
